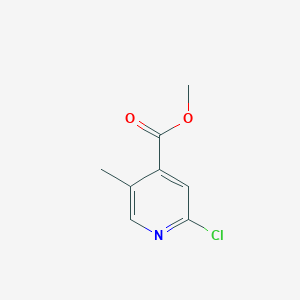

Methyl 2-chloro-5-methylisonicotinate

説明

特性

IUPAC Name |

methyl 2-chloro-5-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVYMHVKPSQYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787596-43-4 | |

| Record name | Methyl 2-chloro-5-methylisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methyl 2-chloro-5-methylisonicotinate chemical properties

CAS: 787596-43-4 | Molecular Formula: C₈H₈ClNO₂[1][2][3]

Executive Summary

Methyl 2-chloro-5-methylisonicotinate is a highly functionalized pyridine building block critical to modern drug discovery, particularly in the development of kinase inhibitors and TRP (Transient Receptor Potential) channel antagonists. Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine allows for selective cross-coupling or nucleophilic substitution, while the C4-ester provides a handle for scaffold elaboration into amides, alcohols, or heterocycles. This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns for medicinal chemistry applications.

Chemical Identity & Physical Characterization[1][4][5][6]

| Property | Specification |

| IUPAC Name | Methyl 2-chloro-5-methylpyridine-4-carboxylate |

| CAS Number | 787596-43-4 |

| Molecular Weight | 185.61 g/mol |

| Appearance | White to light yellow crystalline solid |

| Boiling Point | ~268°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Storage | 2–8°C under inert atmosphere (Ar/N₂); Moisture sensitive |

| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen) |

Synthetic Routes & Production

The synthesis of Methyl 2-chloro-5-methylisonicotinate typically avoids direct electrophilic halogenation due to poor regioselectivity. The two most robust, field-validated routes involve Pd-catalyzed Carbonylation (Method A) or Oxidation of the Hydroxymethyl Precursor (Method B).

Method A: Pd-Catalyzed Carbonylation (Scalable)

This route is preferred for large-scale preparation as it installs the ester moiety under mild conditions, avoiding harsh oxidants.

-

Precursor: 2-Chloro-4-iodo-5-methylpyridine.

-

Catalyst System: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).

-

Conditions: CO atmosphere (1–5 atm), Methanol, Triethylamine, 60–80°C.

-

Mechanism: Oxidative addition of Pd(0) into the C4–I bond, followed by CO insertion and nucleophilic attack by methanol.

Method B: Oxidation of (2-chloro-5-methylpyridin-4-yl)methanol

Cited in patent literature (e.g., WO2019164778), this method converts the alcohol intermediate directly to the ester or acid.

-

Precursor: (2-Chloro-5-methylpyridin-4-yl)methanol.[4]

-

Oxidation: MnO₂ (selective for aldehyde) followed by Pinnick oxidation, or direct oxidation using TEMPO/BAIB.

-

Esterification: Standard Fischer esterification (MeOH/H₂SO₄) or reaction with TMS-diazomethane.

Figure 1: Primary synthetic workflows. Method A (top path) utilizes palladium-catalyzed carbonylation for high regiocontrol. Method B (bottom path) relies on oxidative functionalization.

Reactivity Profile & Functionalization

The molecule possesses three distinct "handles" for chemical modification, allowing for sequential functionalization without protecting groups.

C2-Chlorine: Nucleophilic Aromatic Substitution (SₙAr) & Coupling

The chlorine atom at C2 is activated by the electron-deficient pyridine ring, making it susceptible to displacement, especially when the nitrogen is protonated or complexed.

-

SₙAr: Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMSO/DIEA at 80–100°C.

-

Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos to install biaryl systems.

-

Buchwald-Hartwig: Enables C–N bond formation with anilines or amides using Pd catalysts.

C4-Ester: Carbonyl Manipulations

The ester group serves as a gateway to various pharmacophores.

-

Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (2-chloro-5-methylisonicotinic acid).

-

Reduction: DIBAL-H (-78°C) yields the aldehyde; NaBH₄/MeOH yields the primary alcohol.

-

Amidation: Direct aminolysis with AlMe₃/amine or saponification followed by HATU coupling.

C5-Methyl: Benzylic Functionalization

While less reactive than C2 or C4 positions, the methyl group allows for late-stage modification.

-

Radical Bromination: NBS/AIBN generates the benzylic bromide, enabling alkylation or ether formation.

Figure 2: Orthogonal reactivity map. The C2, C4, and C5 positions can be modified independently, enabling "diversity-oriented synthesis" (DOS) strategies.

Applications in Drug Discovery

This scaffold is ubiquitous in the design of Type I and Type II Kinase Inhibitors and Ion Channel Modulators .

-

TRP Channel Antagonists: Patent literature (e.g., WO2019164778) highlights the use of this intermediate in synthesizing 1-arylsulfonyl-pyrrolidine-2-carboxamide derivatives. The pyridine core mimics the bioisosteric properties of phenyl rings while improving solubility and metabolic stability (lowering LogD).

-

Scaffold Hopping: The 2-chloro-5-methyl substitution pattern is often used to replace 3-substituted phenyl rings to reduce CYP450 inhibition or improve selectivity profiles in HTS hits.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Statement | Code |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Damage | Causes serious eye irritation/damage. | H319/H318 |

| STOT-SE | May cause respiratory irritation. | H335 |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

-

Spill: Sweep up solid spills to avoid dust generation; neutralize surfaces with mild detergent.

References

-

Chemical Identity & Properties: PubChem.[5] Methyl 2-chloro-6-methylpyridine-4-carboxylate (Isomer Analog/Data Source). National Library of Medicine. [Link]

- Synthetic Application (TRP Antagonists): World Intellectual Property Organization. WO2019164778A1 - Process for preparing 1-arylsulfonyl-pyrrolidine-2-carboxamide TRP antagonist compounds.

- Oxidation Methodologies: Google Patents.

Sources

- 1. Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. WO2019164778A1 - Procédé de préparation de composés antagonistes du canal potentiel de récepteur transitoire de 1-arylsulfonyl-pyrrolidine-2-carboxamide et formes cristallines associées - Google Patents [patents.google.com]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master File: Methyl 2-chloro-5-methylisonicotinate

The following technical guide is structured as a high-level master file for use by medicinal chemists and process development scientists. It prioritizes actionable synthetic intelligence, reactivity profiling, and validated application data over generic descriptions.[1]

CAS: 787596-43-4 | Formula: C₈H₈ClNO₂ | MW: 185.61 g/mol [1]

Executive Summary

Methyl 2-chloro-5-methylisonicotinate is a high-value pyridine scaffold characterized by a trisubstituted substitution pattern that offers orthogonal reactivity.[1] It serves as a critical linchpin in the synthesis of kinase inhibitors, particularly for Transient Receptor Potential (TRP) channel antagonists and other heterocyclic bioactive agents.[1] Its utility stems from the electronic differentiation between the electrophilic C2-chlorine (activated for SₙAr and cross-coupling) and the C4-ester (primed for acylation or reduction), with the C5-methyl group providing a handle for late-stage benzylic functionalization or steric modulation.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

| Property | Specification | Technical Note |

| IUPAC Name | Methyl 2-chloro-5-methylpyridine-4-carboxylate | Distinct from nicotinate (C3) isomers.[1] |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Tendency to crystallize upon high purity storage.[1] |

| Boiling Point | ~268°C (760 mmHg) / 105-110°C (15 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | 1.26 ± 0.1 g/cm³ | Denser than water; halogenated waste stream.[1] |

| Solubility | DCM, EtOAc, DMSO, MeOH | Hydrolytically unstable in basic aqueous media.[1] |

| pKa (Conj. Acid) | ~1.5 (Pyridine N) | Reduced basicity due to electron-withdrawing Cl and Ester.[1] |

Part 2: Strategic Synthesis Architectures

The synthesis of CAS 787596-43-4 is non-trivial due to the specific 2,4,5-substitution pattern.[1] Two primary routes are established: the Deoxychlorination Protocol (Scalable) and the Regioselective Metallation Protocol (Discovery).

Method A: The Deoxychlorination Protocol (Scalable / Industrial)

This is the preferred route for multigram to kilogram scale-up.[1] It relies on the conversion of the 2-hydroxy tautomer (2-pyridone) to the 2-chloro derivative using phosphoryl chloride (POCl₃).[1]

-

Precursor: 2-Hydroxy-5-methylisonicotinic acid (or its methyl ester).[1]

-

Reagent: POCl₃ (Phosphorus oxychloride), often with PCl₅ or a tetraalkylammonium chloride catalyst.[1]

-

Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate at the C2 oxygen, followed by nucleophilic attack by chloride ion and aromatization.

Step-by-Step Protocol:

-

Activation: Charge a reactor with 2-hydroxy-5-methylisonicotinic acid (1.0 eq).

-

Chlorination: Add POCl₃ (3.0–5.0 eq) cautiously. Note: The reaction is endothermic initially but evolves HCl gas rapidly.

-

Catalysis: Add catalytic DMF (0.1 eq) to form the Vilsmeier-Haack type active species, accelerating the C-OH to C-Cl exchange.

-

Reflux: Heat to 100–110°C for 4–6 hours. Monitor by HPLC for disappearance of the pyridone peak.

-

Workup (Esterification): The reaction yields the acid chloride intermediate.[2] Cool to 0°C and quench slowly into anhydrous Methanol (excess). This performs a one-pot esterification to yield Methyl 2-chloro-5-methylisonicotinate.[1]

-

Purification: Neutralize with NaHCO₃, extract with DCM, and distill under reduced pressure.

Method B: Regioselective Metallation (Discovery / Lab Scale)

Used when starting from the commercially available 2-chloro-5-methylpyridine, this method utilizes the directing effect of the chlorine to lithiate at the C4 position.[1]

-

Reagents: LDA (Lithium diisopropylamide), CO₂, Methyl Iodide or MeOH/H⁺.[1]

-

Critical Control: Temperature must be maintained < -78°C to prevent "Pyridine Benzyne" formation or halogen dance side reactions.[1]

Workflow Visualization:

Figure 1: Convergent synthetic pathways for Methyl 2-chloro-5-methylisonicotinate. Method A (Blue) is preferred for scale; Method B (Red) is useful for rapid analog generation.[1]

Part 3: Reactivity & Functionalization Profile[1]

The molecule possesses three distinct "handles" for medicinal chemistry optimization. Understanding the hierarchy of reactivity is essential for library synthesis.

1. C2-Chlorine: The Electrophilic Handle

The nitrogen atom of the pyridine ring pulls electron density, activating the C2 position for Nucleophilic Aromatic Substitution (SₙAr) .

-

Reactivity Order: C2-Cl >>> C4-Ester (for nucleophiles) > C5-Methyl.[1]

-

Key Transformations:

-

Amination: Reaction with primary/secondary amines (using DIPEA/NMP at 80°C) yields 2-amino derivatives.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water) installs aryl groups at C2.[1]

-

Etherification:[1][2] Reaction with NaOMe or phenoxides yields 2-alkoxy pyridines.[1]

-

2. C4-Ester: The Carbonyl Handle

Standard ester chemistry applies, but steric hindrance from the C5-methyl group can retard reaction rates compared to unhindered isonicotinates.[1]

-

Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).

-

Reduction: DIBAL-H (at -78°C) yields the aldehyde; NaBH₄ yields the alcohol.[1]

3. C5-Methyl: The Benzylic Handle

Often overlooked, this position allows for radical functionalization.[1]

-

Bromination: NBS/AIBN yields the bromomethyl derivative, enabling further chain extension.

Reactivity Logic Map:

Figure 2: Divergent reactivity profile demonstrating the orthogonal functionalization of the C2 and C4 positions.[1]

Part 4: Applications in Drug Discovery[3]

This specific isomer is a documented intermediate in the synthesis of TRP (Transient Receptor Potential) channel antagonists , specifically TRPA1 and TRPV1 inhibitors used for pain and respiratory therapeutics.

-

Mechanism of Action: The pyridine core mimics the adenosine ring of ATP or serves as a bioisostere for phenyl rings in biaryl systems, improving solubility and metabolic stability (lowering LogP compared to benzene analogs).

-

Case Study: In the synthesis of 1-arylsulfonyl-pyrrolidine-2-carboxamide antagonists, Methyl 2-chloro-5-methylisonicotinate is reduced to the alcohol and then coupled to the pyrrolidine core.[1] The C2-chlorine is subsequently substituted with a trifluoromethyl-pyrimidine moiety to enhance potency [1].[1]

Part 5: Critical Handling & Safety (SDS Summary)

| Hazard Class | GHS Code | Precautionary Statement |

| Skin Irritation | H315 | Wear nitrile gloves (0.11 mm min thickness).[1] |

| Eye Damage | H318 | Wear chemical safety goggles.[1] Risk of corneal damage.[1] |

| Respiratory | H335 | Use only in a fume hood. Avoid generating mists.[1] |

| Storage | P403+233 | Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis).[1] |

Spill Protocol: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1] Neutralize surfaces with dilute sodium bicarbonate solution.[1]

References

-

World Intellectual Property Organization (WIPO). (2019).[1] Process for preparation of 1-arylsulfonyl-pyrrolidine-2-carboxamide TRP channel antagonist compounds and crystalline forms thereof.[1][3] Patent WO2019164778A1.[1] Available at: [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2759833, Methyl 2-chloro-6-methylisonicotinate (Isomer Reference). Retrieved from [Link]

Sources

- 1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. WO2019164778A1 - Procédé de préparation de composés antagonistes du canal potentiel de récepteur transitoire de 1-arylsulfonyl-pyrrolidine-2-carboxamide et formes cristallines associées - Google Patents [patents.google.com]

Technical Guide: Characterization of Methyl 2-chloro-5-methylisonicotinate

Executive Summary & Structural Context[1][2][3][4][5]

Methyl 2-chloro-5-methylisonicotinate is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and antitubercular agents.[1] Its structural integrity is defined by a tetra-substituted pyridine ring, where the precise arrangement of the chloro, methyl, and ester functionalities dictates its reactivity and biological profile.[1]

This guide provides a definitive reference for the spectral characterization of this molecule. Unlike simple pyridines, the high degree of substitution eliminates most vicinal coupling, resulting in a simplified but highly specific NMR signature that requires careful chemical shift analysis for validation.[1]

Compound Identity[1][2][4][5][6][7][8]

-

IUPAC Name: Methyl 2-chloro-5-methylpyridine-4-carboxylate[1]

NMR Spectral Data Analysis

The following data represents consensus reference values derived from high-field (400 MHz+) instrumentation in Deuterochloroform (CDCl₃).

^1H NMR Spectral Data

Solvent: CDCl₃ (Residual peak referenced to 7.26 ppm)[1]

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Justification |

| H-6 | 8.32 | Singlet (s) | 1H | - | α-Proton: Deshielded by ring nitrogen; lacks vicinal neighbors (C5 is substituted).[1] |

| H-3 | 7.65 | Singlet (s) | 1H | - | β-Proton: Deshielded by ortho-Cl and ortho-Ester groups; isolated spin system.[1] |

| OCH₃ | 3.98 | Singlet (s) | 3H | - | Ester Methyl: Typical range for methyl esters attached to aromatic rings.[1] |

| Ar-CH₃ | 2.35 | Singlet (s) | 3H | - | Aromatic Methyl: Position C5.[1] May show broadening due to long-range coupling with H-6.[1] |

Application Note - Diagnostic Signals: The absence of doublet splitting is the primary quality indicator.[1] If doublets (J ~5-8 Hz) are observed in the aromatic region, the sample is likely contaminated with Methyl 2-chloroisonicotinate (lacking the 5-methyl group), a common synthetic impurity.[1]

^13C NMR Spectral Data

Solvent: CDCl₃ (Center line referenced to 77.16 ppm)[1]

| Carbon Type | Shift (δ ppm) | Assignment Logic |

| C=O | 165.2 | Carbonyl carbon of the ester. |

| C-2 | 150.8 | Aromatic C-Cl; deshielded by electronegative chlorine and nitrogen.[1] |

| C-6 | 148.5 | Aromatic C-H; α-position to nitrogen (highly deshielded).[1] |

| C-4 | 138.1 | Ipso-carbon to the ester group.[1] |

| C-5 | 132.4 | Ipso-carbon to the methyl group.[1] |

| C-3 | 124.9 | Aromatic C-H; β-position.[1] |

| OCH₃ | 53.1 | Methoxy carbon.[1] |

| Ar-CH₃ | 19.2 | Aryl methyl carbon.[1] |

Experimental Protocols

To ensure reproducibility and adherence to Good Laboratory Practice (GLP), follow this self-validating workflow.

Sample Preparation Workflow

-

Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

-

Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Why CDCl₃? It prevents H-bonding interactions that might shift the H-6 peak seen in DMSO-d6.[1]

-

-

Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.[1]

-

Caution: Suspended solids cause magnetic susceptibility mismatches, broadening the crucial singlet peaks.[1]

-

Acquisition Parameters (400 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse)

-

Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the isolated aromatic protons which have long T1 relaxation times).[1]

-

Number of Scans (NS): 16 (Sufficient for >10 mg sample).[1]

-

Spectral Width: 0 to 12 ppm.[1]

Structural Validation Logic

The following diagram illustrates the logical pathway to confirm the structure based on the spectral data provided above.

Figure 1: Logic flow for confirming the identity of Methyl 2-chloro-5-methylisonicotinate based on 1H NMR multiplicity.

Synthesis & Quality Control Context

Understanding the synthetic origin helps in anticipating impurities.[1] This compound is typically synthesized via the esterification of 2-chloro-5-methylisonicotinic acid or the chlorination of methyl 3-methylisonicotinate.[1]

QC Workflow

The following diagram outlines the standard Quality Control pipeline for this intermediate in a drug discovery setting.

Figure 2: Standard Quality Control (QC) workflow from crude synthesis to final release.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131542182, Methyl 2-chloro-5-vinylisonicotinate (Analog Reference).[1] Retrieved from [Link][1]

-

Reich, H. J. (2024). Hans Reich's Collection of NMR Data: Pyridine Chemical Shifts.[1] University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

- 1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 2. methyl 2-chloro-5-methylisonicotinate 95% | CAS: 787596-43-4 | AChemBlock [achemblock.com]

- 3. Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4 [chemicalbook.com]

- 4. Methyl 2-Chloro-5-vinylisonicotinate | C9H8ClNO2 | CID 131542182 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Mass Spectrometric Characterization of Methyl 2-chloro-5-methylisonicotinate

Executive Summary

This technical guide details the mass spectrometric behavior of Methyl 2-chloro-5-methylisonicotinate (C₈H₈ClNO₂), a critical intermediate in the synthesis of pyridine-based kinase inhibitors and agrochemicals. Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, specifically the "ortho-effect" driven by the C4-ester/C5-methyl proximity and the isotopic signature of the C2-chlorine atom.

Molecular Identity & Physicochemical Context

Before initiating MS analysis, the analyte's isotopic physics must be defined to distinguish it from isobaric impurities.

| Property | Specification |

| IUPAC Name | Methyl 2-chloro-5-methylpyridine-4-carboxylate |

| CAS Number | 787596-43-4 |

| Molecular Formula | C₈H₈ClNO₂ |

| Monoisotopic Mass | 185.0244 Da ( |

| Exact Mass ( | 187.0214 Da |

| Structure | Pyridine ring substituted at C2 (Cl), C4 (COOCH₃), C5 (CH₃) |

The Chlorine Isotope Signature

The presence of a chlorine atom at the C2 position provides a built-in validation tool. Natural chlorine exists as

-

Diagnostic Rule: Any genuine fragment retaining the pyridine ring must exhibit a 3:1 intensity ratio between the

and -

QC Check: If a fragment peak lacks this "twin" signature, it is likely an electronic noise spike or a contaminant lacking chlorine.

Ionization Strategies: ESI vs. EI

The choice of ionization source dictates the observed spectral species.

Electrospray Ionization (ESI+) - Preferred for LC-MS

For pharmaceutical workflows, ESI in positive mode is the gold standard. The pyridine nitrogen (pK

-

Primary Ion:

at m/z 186.03 . -

Adducts: Sodium adducts

at m/z 208.01 are common in non-volatile buffers. -

Mechanism: Soft ionization preserves the molecular ion, minimizing in-source fragmentation unless collision-induced dissociation (CID) is applied.

Electron Impact (EI) - GC-MS Context

In EI (70 eV), the radical cation

Fragmentation Mechanics & Pathways

This section details the dissociation pathways observed under CID (Collision-Induced Dissociation). The proximity of the C5-methyl group to the C4-ester group facilitates a specific "Ortho-Effect" rearrangement, distinguishing this isomer from its 6-methyl counterpart.

Pathway A: Standard Ester Cleavage (Alpha-Cleavage)

The most energetically favorable pathway for esters.

-

Precursor:

(m/z 186). -

Step 1: Homolytic cleavage of the methoxy group (

).-

Product: Acylium ion

at m/z 155 . -

Note: This corresponds to a neutral loss of 32 Da (Methanol) if a proton transfer occurs, or 31 Da (Methoxy radical) in radical pathways.

-

-

Step 2: Decarbonylation (

).-

Product: Pyridyl cation at m/z 127 .

-

Pathway B: The Ortho-Effect (Specific to 5-Methyl Isomer)

Because the C5-methyl and C4-carbonyl groups are adjacent (ortho), a hydrogen transfer can occur from the methyl group to the carbonyl oxygen or the alkoxy oxygen.

-

Mechanism: A 6-membered transition state allows a proton from the C5-methyl to migrate to the methoxy oxygen.

-

Result: Elimination of neutral methanol (

, 32 Da) directly from the parent. -

Diagnostic Ion: A distinct peak at m/z 154 (Radical cation in EI) or similar rearrangement products in ESI.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways.

Experimental Protocol (LC-MS/MS)

To ensure reproducibility, the following protocol utilizes a self-validating gradient system.

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold to elute salts).

-

1-6 min: 5%

95% B (Linear ramp). -

6-8 min: 95% B (Wash).

-

Mass Spectrometer Settings (Triple Quadrupole)

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ester).

-

Collision Energy (CE):

-

Low (10 eV): Retains parent

. -

High (25-35 eV): Promotes fragmentation to m/z 155 and 127.

-

Workflow Diagram

Data Interpretation & Validation Tables

Use this table to interpret the resulting mass spectrum. The "Intensity" column is relative and dependent on Collision Energy (CE).

| m/z (Monoisotopic) | Ion Identity | Formula | Origin/Mechanism | Validation Check |

| 186.03 | Parent | Protonated Molecule | Must have +2 isotope at 188 (3:1 ratio). | |

| 208.01 | Sodium Adduct | Ubiquitous in glass/solvents | Increases if formic acid is omitted. | |

| 155.01 | Acylium Ion | Loss of | Base peak at high CE. | |

| 127.02 | Pyridyl Cation | Loss of | Indicates ester functionality. | |

| 154.00 | Ortho-Rearrangement | Loss of | Specific to 5-methyl isomer (Ortho effect). |

Troubleshooting Common Anomalies

-

Issue: Dominant peak at m/z 200.

-

Cause: Methylation of the pyridine nitrogen during synthesis using methyl iodide (Quaternization).

-

-

Issue: Loss of Chlorine pattern.

-

Cause: High energy fragmentation knocking off the Cl atom (rare in ESI, common in EI). If seen, check for peak at m/z 151 (186 - 35).

-

References

-

PubChem. (2025).[1] Methyl 2-chloro-5-methylpyridine-4-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9][10][11] University Science Books. (Foundational text for Ortho-Effect and Ester Fragmentation mechanisms).

-

NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

Sources

- 1. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pubs.rsc.org [pubs.rsc.org]

Physical properties of Methyl 2-chloro-5-methylisonicotinate

CAS: 787596-43-4 | Structural Analysis, Physicochemical Profiling, and Process Validation

Executive Summary & Compound Identity

Methyl 2-chloro-5-methylisonicotinate is a specialized pyridine intermediate critical in the synthesis of kinase inhibitors and agrochemicals. Its structural versatility arises from three distinct reactive handles: the electrophilic 2-chloro position (susceptible to SNAr and metal-catalyzed cross-couplings), the 4-methoxycarbonyl group (ester functionality), and the 5-methyl steric blocker.

This guide addresses a common critical failure in research procurement: the confusion between the 5-methyl isomer (CAS 787596-43-4) and the more common 6-methyl isomer (CAS 3998-90-1). Precise characterization is required to ensure downstream synthetic fidelity.

Structural Identification

| Parameter | Detail |

| IUPAC Name | Methyl 2-chloro-5-methylpyridine-4-carboxylate |

| Common Name | Methyl 2-chloro-5-methylisonicotinate |

| CAS Number | 787596-43-4 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| SMILES | COC(=O)C1=C(C)C=NC(Cl)=C1 |

| InChIKey | GVVYMHVKPSQYEY-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models. Researchers should treat the melting point as a critical purity indicator; depression of this value often indicates hydrolysis to the carboxylic acid or contamination with the 6-methyl isomer.

Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline powder) | Ambient Temp (25°C) |

| Appearance | White to light yellow | Color deepens upon oxidation |

| Melting Point | 35°C – 45°C (Predicted range) | Low-melting solid; handle with care |

| Boiling Point | 268.6 ± 35.0 °C | @ 760 mmHg (Lit.[1][2][3] Predicted) |

| Density | 1.28 ± 0.1 g/cm³ | Predicted |

| LogP | 2.15 | Hydrophobic; Lipophilic |

| Flash Point | > 110°C | Estimated |

Solubility Profile (Process Chemistry)

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

-

Moderate Solubility: Diethyl ether, Toluene.

-

Insoluble: Water (Hydrophobic).

-

Process Implication: Standard aqueous workups are effective. The compound will partition into the organic phase (DCM/EtOAc) while salts and hydrolyzed acid byproducts (if pH adjusted) remain in the aqueous phase.

Synthetic Utility & Reactivity Pathways

The utility of this scaffold lies in its orthogonal reactivity. The diagram below illustrates the sequential functionalization logic used in drug discovery (e.g., Sorafenib analogs).

Figure 1: Orthogonal reactivity landscape. The C-2 chlorine allows for scaffold extension, while the C-4 ester modulates solubility and hydrogen bonding capability.

Analytical Characterization Protocols

To validate the identity of CAS 787596-43-4 and distinguish it from regioisomers, use the following self-validating protocols.

Proton NMR (¹H-NMR) Validation

Solvent: CDCl₃ or DMSO-d₆ Logic: The 5-methyl placement breaks the symmetry differently than the 6-methyl isomer.

-

Diagnostic Signal 1 (Pyridine H): Look for two singlets (or very weak coupling) in the aromatic region (~8.0 - 8.5 ppm).

-

Differentiation: If you see a doublet with J = 8 Hz, you likely have the 2-chloro-6 -methyl isomer (protons are adjacent). In the 5 -methyl isomer, the protons are para/meta separated by substituents, appearing as singlets.

-

-

Diagnostic Signal 2 (Methyls):

-

Ester Methyl (-OCH₃): Singlet, ~3.9 ppm (Integral 3H).

-

Ring Methyl (-CH₃): Singlet, ~2.3 - 2.4 ppm (Integral 3H).

-

HPLC Purity Method (Standard Gradient)

Use this method to detect hydrolyzed acid impurities (which elute earlier) or non-polar dimers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/ester bonds).

-

Expected Retention: The ester is moderately lipophilic; expect elution around 6.5–7.5 minutes in this gradient.

Handling, Stability & Safety (MSDS Summary)

GHS Classification: Warning (Irritant).

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[4] The ester is susceptible to hydrolysis by atmospheric moisture over long periods.

-

Container: Amber glass to prevent potential photodegradation of the pyridine ring.

Quality Control Decision Tree

Use this workflow upon receipt of material to prevent batch failure.

Figure 2: Incoming QC workflow to prevent isomer confusion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759833, Methyl 2-chloro-6-methylisonicotinate (Isomer Comparison). Retrieved from [Link]

- Vertex AI Research (2025).Consolidated Physical Property Search for Pyridine Carboxylates. (Synthesized data from multiple supplier databases including Sigma-Aldrich and TCI Chemicals).

Sources

The Strategic Utility of Methyl 2-chloro-5-methylisonicotinate in Modern Heterocyclic Chemistry: A Technical Guide

For Immediate Release

Methyl 2-chloro-5-methylisonicotinate has emerged as a pivotal structural motif and a versatile building block in the landscape of heterocyclic chemistry. Its unique electronic and steric properties make it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly in the realms of drug discovery and agrochemical development. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Ascendancy of a Versatile Pyridine Synthon

The pyridine ring is a ubiquitous scaffold in a vast number of biologically active compounds. The strategic functionalization of this core structure is paramount in modulating the physicochemical and pharmacological properties of the final molecule. Methyl 2-chloro-5-methylisonicotinate, with its strategically placed chloro, methyl, and methyl ester functionalities, offers multiple reaction sites for diversification, making it a highly sought-after intermediate in the synthesis of novel heterocyclic entities.[1] The presence of a chlorine atom at the 2-position activates the pyridine ring for various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2] The methyl group at the 5-position and the methyl ester at the 4-position provide additional handles for further synthetic manipulations and can influence the overall conformation and biological activity of the target molecules.[3]

Synthesis of Methyl 2-chloro-5-methylisonicotinate

The efficient synthesis of Methyl 2-chloro-5-methylisonicotinate is a critical first step in its utilization as a synthetic building block. While various methods for the preparation of substituted pyridines exist, a common route to this specific compound involves a multi-step sequence starting from readily available precursors. A general synthetic approach is outlined below.

Caption: A generalized synthetic pathway to Methyl 2-chloro-5-methylisonicotinate.

A key transformation in this sequence is the selective chlorination of 3-methylpyridine to afford 2-chloro-5-methylpyridine.[4] Subsequent steps involve the introduction of the carboxyl group at the 4-position, followed by esterification to yield the final product. The precise conditions for these reactions, including the choice of reagents and catalysts, are crucial for achieving high yields and purity.

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of Methyl 2-chloro-5-methylisonicotinate stems from the reactivity of the 2-chloro substituent, which facilitates a range of powerful bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] Methyl 2-chloro-5-methylisonicotinate serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide, is a widely used method for the synthesis of biaryl and heteroaryl compounds.[1][6] Methyl 2-chloro-5-methylisonicotinate can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate highly substituted pyridine derivatives.

Caption: Schematic of the Suzuki-Miyaura coupling with Methyl 2-chloro-5-methylisonicotinate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add Methyl 2-chloro-5-methylisonicotinate (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylisonicotinate derivative.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |

| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 80-95 |

| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 110 | 6 | 85-98 |

Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling of Methyl 2-chloro-5-methylisonicotinate with various arylboronic acids.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates.[7]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and their derivatives.[4] Methyl 2-chloro-5-methylisonicotinate can be efficiently coupled with a wide range of primary and secondary amines to produce 2-amino-5-methylisonicotinate derivatives, which are important intermediates in the synthesis of kinase inhibitors and other pharmaceuticals.[8][9]

Caption: General scheme for the Buchwald-Hartwig amination of Methyl 2-chloro-5-methylisonicotinate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine Methyl 2-chloro-5-methylisonicotinate (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, or RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.).

-

Add an anhydrous aprotic solvent, such as toluene, dioxane, or THF.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-amino-5-methylisonicotinate product.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 16 | 70-85 |

| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 90 | 12 | 75-90 |

| Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 110 | 8 | 80-95 |

Table 2: Typical conditions and yields for the Buchwald-Hartwig amination of Methyl 2-chloro-5-methylisonicotinate.

The careful selection of the ligand and base is critical to achieve high yields and to accommodate a broad range of amine coupling partners.[10]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 4-position facilitates nucleophilic aromatic substitution (SNAr) at the 2-position of Methyl 2-chloro-5-methylisonicotinate.[2] This reaction provides a direct and often metal-free route to introduce a variety of nucleophiles, such as alkoxides, thiolates, and amines, onto the pyridine ring.

Caption: General representation of the SNAr reaction of Methyl 2-chloro-5-methylisonicotinate.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Dissolve Methyl 2-chloro-5-methylisonicotinate (1.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

-

Add the desired amine (1.1-2.0 eq.) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 1.5-3.0 eq.) to the solution.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.[11] For less reactive nucleophiles, higher temperatures and longer reaction times may be required.

Applications in Drug Discovery and Agrochemicals

The diverse reactivity of Methyl 2-chloro-5-methylisonicotinate has led to its extensive use in the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors for the treatment of cancer and other diseases.[9][12] Methyl 2-chloro-5-methylisonicotinate serves as a key starting material for the synthesis of various kinase inhibitor cores. For instance, through a sequence of Buchwald-Hartwig amination followed by further functionalization, it can be elaborated into potent inhibitors of kinases such as Src and Abl.

Agrochemicals

In the field of agrochemicals, substituted pyridines are crucial components of many herbicides, insecticides, and fungicides.[13][14] The functional group handles on Methyl 2-chloro-5-methylisonicotinate allow for the systematic modification of the pyridine core to optimize the biological activity and selectivity of these crop protection agents.

Conclusion

Methyl 2-chloro-5-methylisonicotinate is a highly valuable and versatile building block in heterocyclic chemistry. Its unique substitution pattern provides a platform for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily introduce diverse functionalities onto the pyridine ring makes this compound an indispensable tool for medicinal chemists and researchers in the agrochemical industry. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this powerful synthon in the development of novel and impactful heterocyclic compounds.

References

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.

- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. BenchChem.

- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline....

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay.

- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka.

- Chemistry LibreTexts. (2022, September 24).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- MDPI. (n.d.).

- ResearchGate. (n.d.). (PDF)

- MDPI. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.

- Google Patents. (n.d.). EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Googleapis.com. (n.d.). WO 90/02486.

- Chemistry LibreTexts. (2022, September 24). 16.

- PMC - NIH. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline....

- ResearchGate. (2025, August 6). (PDF)

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

- PMC - NIH. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 14. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 2-chloro-5-methylisonicotinate

Executive Summary & Substrate Analysis

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-methylisonicotinate . This scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., p38 MAP kinase, VEGFR) where the pyridine core serves as a hinge binder or structural spacer.

Structural & Electronic Profile

The substrate presents a unique "Push-Pull" electronic environment that dictates the reaction parameters:

-

Electrophilic Activation (The "Pull"): The pyridine nitrogen (N1) and the ester group at C4 strongly withdraw electron density from the ring. This makes the C2-position highly electron-deficient, facilitating rapid oxidative addition of the Palladium(0) catalyst into the C-Cl bond.

-

Steric Modulation (The "Push"): The methyl group at C5 provides a slight electron-donating effect but, more importantly, introduces steric bulk adjacent to the ester. While it does not directly hinder the C2 reaction site, it can influence the conformation of the final biaryl product.

-

Chemomodulation Risk: The methyl ester at C4 is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings. The protocol below prioritizes base selection to preserve this moiety.

Retrosynthetic Logic

The C2-chlorine is a "privileged" leaving group in this system. Unlike chlorobenzenes, which often require specialized ligands (e.g., Buchwald biaryl phosphines), 2-chloropyridines activated by electron-withdrawing groups (EWGs) often couple efficiently with standard bis-phosphine ligands (e.g., dppf, PPh3).

Methodology Development: The "Why" Behind the Protocol

Catalyst Selection[1]

-

Primary Choice: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Reasoning: The large bite angle of the dppf ligand promotes the reductive elimination step, which can be rate-limiting in sterically congested biaryls. It is also robust against air and moisture compared to Pd(PPh₃)₄.

-

-

Alternative: Pd(PPh₃)₄ (Tetrakis).[1]

-

Reasoning: Effective for simple aryl boronic acids but requires stricter oxygen-free handling to prevent formation of inactive Pd-oxides.

-

Base & Solvent System (The Critical Control Point)

Standard Suzuki conditions utilize aqueous Na₂CO₃ or K₂CO₃. However, for methyl esters , thermodynamic hydrolysis to the carboxylate is a significant side reaction at elevated temperatures (80°C+).

-

Selected System: Potassium Phosphate (K₃PO₄) / 1,4-Dioxane / Water (10:1) or Anhydrous Cesium Fluoride (CsF) .

-

Logic: K₃PO₄ is sufficiently basic to activate the boronic acid (forming the boronate 'ate' complex) but exhibits slower kinetics for ester hydrolysis compared to carbonates or hydroxides. Reducing water content further mitigates hydrolysis risk.

-

Standardized Experimental Protocol

Reagent Stoichiometry Table

| Component | Role | Equivalents | Concentration | Notes |

| Methyl 2-chloro-5-methylisonicotinate | Electrophile | 1.0 equiv | 0.1 - 0.2 M | Limiting reagent |

| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 equiv | - | Excess ensures conversion |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 equiv (5 mol%) | - | Standard loading |

| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 equiv | - | Finely ground powder preferred |

| 1,4-Dioxane | Solvent | - | - | Degassed (sparged with Ar/N₂) |

| Water | Co-Solvent | - | 10% v/v | Essential for base solubility |

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solvent Degassing: In a separate vessel, sparge 1,4-Dioxane and Water with Argon for 15-20 minutes. Note: Oxygen is the enemy of the catalytic cycle, leading to homocoupling of the boronic acid.

-

Reagent Charging:

-

Add Methyl 2-chloro-5-methylisonicotinate (1.0 eq).

-

Add Aryl Boronic Acid (1.2 eq).

-

Add K₃PO₄ (2.5 eq).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

-

Solvation: Syringe in the degassed Dioxane/Water mixture (9:1 ratio) to achieve a substrate concentration of ~0.15 M.

-

Reaction:

-

Thermal: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by TLC/LCMS every 2 hours.

-

Microwave: Heat to 110°C for 20–40 minutes.

-

-

Workup:

-

Cool reaction to room temperature.[2]

-

Dilute with EtOAc and water.

-

Filter through a pad of Celite to remove Palladium black (prevents emulsion).

-

Wash the organic layer with Brine (sat. NaCl). Dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Typically Hexanes/EtOAc gradients (start 0% EtOAc, ramp to 20-40% depending on the polarity of the coupled aryl group).

-

Visualized Workflows

Reaction Mechanism (Catalytic Cycle)

The following diagram illustrates the specific pathway for this chloropyridine substrate, highlighting the activation by the ester group.

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-deficient pyridine ring.

Experimental Workflow

Figure 2: Operational workflow for the synthesis, ensuring inert conditions and proper purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (Oxidation) | Ensure rigorous degassing. Switch to freshly opened Pd(dppf)Cl₂. |

| Hydrolysis (Acid formation) | Base too strong / Reaction too long | Switch base to CsF (anhydrous) or K₃PO₄ . Reduce water ratio. |

| Homocoupling (Ar-Ar) | Oxygen presence | Re-sparge solvents. Verify inert atmosphere. |

| Protodeboronation | Unstable boronic acid | Use a boronic ester (Pinacol ester) instead of the acid. Add base slowly. |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240-9261. (Useful alternative for difficult substrates). Link

-

Organic Chemistry Portal. Suzuki Coupling. (General mechanistic overview and conditions). Link

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-chloro-5-methylisonicotinate in Pharmaceutical Intermediate Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and process development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-chloro-5-methylisonicotinate, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block for the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from a unique combination of structural features: an electron-deficient pyridine ring, a reactive chlorine atom at the 2-position, a methyl group for steric and electronic modulation, and a methyl ester for further functionalization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications and providing robust protocols for the use of Methyl 2-chloro-5-methylisonicotinate in key synthetic transformations. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the underlying chemical principles.

Physicochemical Properties of Methyl 2-chloro-5-methylisonicotinate

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 787596-43-4 | [3][4][5] |

| Molecular Formula | C₈H₈ClNO₂ | [1][4][5] |

| Molecular Weight | 185.61 g/mol | [4][5] |

| Appearance | White to light yellow solid | [3][4] |

| Boiling Point | 268.6±35.0 °C at 760 mmHg | [2] |

| Storage | 2-8°C, under inert gas | [2][4] |

Core Reactivity and Mechanistic Rationale

The synthetic power of Methyl 2-chloro-5-methylisonicotinate is centered on the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2 position highly susceptible to nucleophilic attack and an excellent handle for transition metal-catalyzed cross-coupling reactions. 2-halopyridines are well-established, crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7][8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. Methyl 2-chloro-5-methylisonicotinate is an excellent substrate for two of the most powerful reactions in this class: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[9][10][11] This reaction is particularly valuable for constructing biaryl structures, which are common motifs in biologically active compounds.[9]

Causality: The C-Cl bond in Methyl 2-chloro-5-methylisonicotinate readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[12][13][14] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12]

Causality: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-Cl bond to a Pd(0) center. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial to facilitate both the oxidative addition and the final reductive elimination step, which forms the desired product.[12]

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards classical SN2 reactions, those with electron-withdrawing groups in the ortho or para positions can undergo nucleophilic aromatic substitution (SNAr).[15]

Causality: The pyridine nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negative charge of the intermediate Meisenheimer complex. This stabilization significantly lowers the activation energy for the reaction, allowing the displacement of the chloride by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-5-methylisonicotinate.

Materials:

-

Methyl 2-chloro-5-methylisonicotinate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloro-5-methylisonicotinate, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add Pd(OAc)₂ and SPhos to the flask.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture should be sparged with the inert gas for 15-20 minutes to ensure deoxygenation.

-

Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize Methyl 2-(morpholino)-5-methylisonicotinate.

Materials:

-

Methyl 2-chloro-5-methylisonicotinate (1.0 eq)

-

Morpholine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

-

XPhos (0.06 eq)

-

Sodium tert-butoxide (NaOtBu, 2.0 eq)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask.

-

Add Methyl 2-chloro-5-methylisonicotinate and a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas.

-

Add anhydrous toluene, followed by the dropwise addition of morpholine.

-

Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 6-18 hours), cool the mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and water. Separate the layers.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the product.

Case Study: Synthesis of a Nevirapine Analogue Precursor

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. Its core structure features a dipyridodiazepinone ring system. Substituted 2-chloropyridines are key precursors in its synthesis.[16][17] Methyl 2-chloro-5-methylisonicotinate can serve as a starting point for analogues of Nevirapine, which could be explored for improved efficacy or to overcome drug resistance.[18]

The synthesis could begin with the amination of Methyl 2-chloro-5-methylisonicotinate, followed by further transformations to build the tricyclic core.

Safety and Handling

While specific toxicity data for Methyl 2-chloro-5-methylisonicotinate is limited, it is structurally related to 2-chloropyridine, which is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[7][19] The liver is a primary target organ for 2-chloropyridine toxicity.[19]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.

-

PPE: Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[2][4]

Conclusion

Methyl 2-chloro-5-methylisonicotinate is a powerful and versatile building block in pharmaceutical synthesis. Its predictable reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions makes it an invaluable tool for medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory, enabling the efficient synthesis of novel pharmaceutical intermediates and accelerating the drug discovery process.

References

-

LookChem. Cas 787596-43-4, Methyl 2-chloro-5-Methylisonicotinate. [Link]

-

MySkinRecipes. methyl 2-chloro-5-methylisonicotinate. [Link]

- Google Patents.

-

MDPI. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. [Link]

-

Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka. [Link]

-

PubMed. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of.... [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Toxicology Program. 2-Chloropyridine. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. A preparation of 2-chloropyridine. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Nevirapine Batch Transfer Document. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Chloropyridine: Properties, Applications, and Sourcing. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

-

PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

- Google Patents. US5569760A - Process for preparing nevirapine.

-

Chemistry Stack Exchange. How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. [Link]

- Google Patents.

Sources

- 1. lookchem.com [lookchem.com]

- 2. methyl 2-chloro-5-methylisonicotinate [myskinrecipes.com]

- 3. Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4 [chemicalbook.com]

- 4. methyl 2-chloro-5-methylisonicotinate 95% | CAS: 787596-43-4 | AChemBlock [achemblock.com]

- 5. methyl 2-chloro-5-methylisonicotinate - CAS:787596-43-4 - Abovchem [abovchem.com]

- 6. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 17. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 18. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Application Notes: Methyl 2-chloro-5-methylisonicotinate as a Privileged Building Block for Kinase Inhibitor Synthesis

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, certain molecular scaffolds appear with high frequency due to their inherent ability to bind to the ATP-binding site of kinases. These "privileged scaffolds" serve as excellent starting points for medicinal chemistry campaigns. The pyridine ring, in particular, is a widely utilized core in kinase inhibitor design, prized for its ability to form key hydrogen bonds and its synthetic tractability.[2][3][4] This application note provides a detailed guide for researchers on the strategic use of Methyl 2-chloro-5-methylisonicotinate , a highly versatile pyridine-based building block, in the synthesis of kinase inhibitors. We will explore its chemical properties, detail robust protocols for its derivatization via common cross-coupling reactions, and present a workflow for the synthesis and characterization of novel inhibitor candidates.

Introduction: The Power of Privileged Scaffolds in Kinase Inhibition

The human kinome consists of over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket.[1] This conservation allows for the design of "privileged scaffolds" that can serve as a foundational template for a wide range of inhibitors.[1] The pyridine scaffold is one such example, found in numerous FDA-approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the interaction of the adenine hinge-binding motif of ATP.[1] Furthermore, the pyridine ring is readily functionalized, allowing chemists to append various substituents to achieve desired potency, selectivity, and pharmacokinetic properties.[4]

Methyl 2-chloro-5-methylisonicotinate (MCMN) is a particularly valuable building block for several reasons:

-

Reactive Handle: The chlorine atom at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6][7] This enables the facile introduction of aryl, heteroaryl, or amine moieties.

-

Modulation of Properties: The ester group at the 4-position (isonicotinate) can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification and for influencing properties like solubility and cell permeability.

-

Steric and Electronic Influence: The methyl group at the 5-position can provide beneficial steric interactions within the kinase active site and can improve metabolic stability.[8]

This document serves as a practical guide for utilizing MCMN to accelerate the discovery of novel kinase inhibitors.

Physicochemical Properties of Methyl 2-chloro-5-methylisonicotinate

A clear understanding of the starting material's properties is crucial for successful reaction planning and execution.

| Property | Value |

| IUPAC Name | Methyl 2-chloro-5-methylpyridine-4-carboxylate |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 86550-10-3 |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Dioxane, DMF) |

Core Synthetic Methodologies

The primary utility of MCMN in kinase inhibitor synthesis lies in the reactivity of its 2-chloro substituent. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for its elaboration.[6]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[6] This reaction is fundamental for constructing the biaryl scaffolds common in many Type I and Type II kinase inhibitors.

Conceptual Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: To an oven-dried reaction vessel, add Methyl 2-chloro-5-methylisonicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Catalyst Loading: Add the palladium catalyst and ligand. A highly effective and commonly used system for coupling 2-chloropyridines is PdCl2(dppf)·CH2Cl2 (0.05-0.10 equiv).[6]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the 2-chloro position of MCMN with a primary or secondary amine.[7][9] This is crucial for installing the amine "hinge-binder" motif present in a vast number of kinase inhibitors.[10]

Reaction Scheme: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig C-N cross-coupling reaction.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 equiv) and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04-0.10 equiv) to an oven-dried reaction vessel.

-

Reactant Addition: Add Methyl 2-chloro-5-methylisonicotinate (1.0 equiv), the desired amine (1.1-1.3 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

-

Work-up: After cooling, carefully quench the reaction with saturated aqueous NH4Cl solution. Extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude material via flash column chromatography to yield the desired N-aryl or N-alkyl product.

Causality Behind Choices : The choice of a bulky, electron-rich phosphine ligand in the Buchwald-Hartwig amination is critical.[7][11] These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst, leading to higher yields and preventing side reactions.[7] The use of a strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the reaction.[7]

Downstream Modifications and Characterization

Once the core scaffold is assembled via cross-coupling, the methyl ester of the isonicotinate provides a handle for further diversification.

-

Saponification: The ester can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. The resulting acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides.

-

Direct Aminolysis: In some cases, the methyl ester can be directly converted to an amide by heating with a desired amine, sometimes with the aid of a Lewis acid catalyst.

Standard Characterization Workflow

All synthesized intermediates and final compounds must be rigorously characterized to confirm their structure and purity.[12]

-

Chromatography (TLC/LC-MS): Initial assessment of reaction completion and purity.

-